Diethyl 2-(2-chloro-6-fluorophenyl)malonate

Process Chemistry Synthetic Methodology Pharmaceutical Manufacturing

Sourcing a halogenated phenylmalonate with the precise substitution pattern required for Ticagrelor or 6-aryltriazolopyrimidine fungicide synthesis can stall development timelines. Diethyl 2-(2-chloro-6-fluorophenyl)malonate (CAS 190521-88-1) is the mandated intermediate in patented, high-yielding commercial routes to the blockbuster antiplatelet agent Ticagrelor. • Enables patented Ticagrelor synthesis with commercially viable yields; substituting the 2-Cl-6-F motif compromises route efficiency. • Essential for constructing the 6-aryltriazolopyrimidine core of modern fungicides; alternative arylmalonates yield inactive chemotypes. • Dual ester and activated aryl halide handles support parallel library synthesis for hit-to-lead optimization. Supplied at ≥98% purity with full analytical characterization to ensure reproducible results from the first reaction.

Molecular Formula C13H14ClFO4
Molecular Weight 288.7 g/mol
CAS No. 190521-88-1
Cat. No. B067773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(2-chloro-6-fluorophenyl)malonate
CAS190521-88-1
Molecular FormulaC13H14ClFO4
Molecular Weight288.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=C(C=CC=C1Cl)F)C(=O)OCC
InChIInChI=1S/C13H14ClFO4/c1-3-18-12(16)11(13(17)19-4-2)10-8(14)6-5-7-9(10)15/h5-7,11H,3-4H2,1-2H3
InChIKeyCYTSAIIWPRPCIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-(2-chloro-6-fluorophenyl)malonate: Key Intermediate


Diethyl 2-(2-chloro-6-fluorophenyl)malonate (CAS: 190521-88-1) is a key halogenated phenylmalonate derivative, with a molecular formula of C13H14ClFO4 and a molecular weight of 288.7 g/mol . Its structure, featuring both chloro- and fluoro- substituents on the phenyl ring, provides a unique reactivity profile that is essential for constructing more complex molecules, particularly in the pharmaceutical and agrochemical sectors . This compound serves as a privileged intermediate in the synthesis of high-value APIs like the blockbuster antiplatelet drug Ticagrelor and various fungicidal agents .

Designated intermediate for Ticagrelor synthesis
Supports 6-aryltriazolopyrimidine agrochemical construction
Enables ortho-halogen SNAr selectivity studies

Diethyl 2-(2-chloro-6-fluorophenyl)malonate: Irreplaceable in Synthesis


The specific 2-chloro-6-fluorophenyl motif in this compound is not interchangeable with other halogenated arylmalonates due to a stark difference in synthetic utility and product profile. For instance, while a generic phenylmalonate might be suitable for some reactions, the synthesis of potent fungicidal 6-aryltriazolopyrimidines is highly dependent on the precise halogen substitution pattern on the phenyl ring [1]. The presence of both electron-withdrawing chlorine and fluorine atoms activates the ring and directs regioselectivity in subsequent transformations, a feature that analogs like diethyl 2,4,6-trifluorophenylmalonate cannot replicate [2]. Furthermore, its use is mandated in patented, high-yielding commercial routes for critical drugs like Ticagrelor, where substituting the intermediate would lead to a different, unvalidated, and likely less efficient synthetic pathway, potentially compromising yield and purity [3].

Target Compound
Generic Analog (e.g., 2,4,6-trifluoro)
2-chloro-6-fluoro substitution directs regioselectivity and enables patented Ticagrelor route
Different halogen pattern may shift reactivity, altering regiochemical outcomes
Reported to deliver favorable yield profiles in optimized Grignard-based process
Cu-catalyzed routes for analogs may result in significantly lower yields

Diethyl 2-(2-chloro-6-fluorophenyl)malonate: Performance Evidence


Superior Yield via Grignard-Carbonate Synthesis

A Grignard-based synthetic route, specifically developed for this compound, demonstrates a significant yield advantage over conventional copper-catalyzed coupling methods for halogenated arylmalonates. The optimized process achieves an isolated crude yield of 80%, with further optimization demonstrating yields as high as 91% [1]. This is in stark contrast to yields obtained via traditional methods for structurally similar analogs under comparable conditions, where yields are significantly lower [2].

Grignard Route Yield
Cross-study context
80–91% crude yield
vs. Cu-catalyzed analog: 35–45%
Supports process cost evaluation
Data from patent-sourced comparisons
Process Chemistry Synthetic Methodology Pharmaceutical Manufacturing

Essential Intermediate for Ticagrelor

This specific diethyl 2-(2-chloro-6-fluorophenyl)malonate is not merely an optional building block but a designated, essential intermediate in patented synthetic routes for the multi-billion dollar drug Ticagrelor [1]. The compound's exact halogenation pattern is critical for the subsequent cyclization and functionalization steps that build the drug's core structure. While generic alternatives like diethyl malonate are sometimes used as starting materials in different synthetic strategies, those routes are known to be longer, less efficient, and more costly, with overall yields reported to be as low as 20% [2].

Ticagrelor Route Efficiency
Class-level inference
Designated intermediate in patented route
Alternative malonate route: reported overall yield >20%
May support more efficient synthesis pathway
Route comparison from patent disclosures
Medicinal Chemistry Cardiovascular Drug Synthesis Anti-thrombotic Agents

High-Purity Commercial Supply

The compound is consistently available from multiple reputable vendors at a high minimum purity specification of ≥95%, with some suppliers offering material at NLT 98% purity [1]. This high and standardized purity level is critical for ensuring reproducibility in multi-step syntheses, as it minimizes the introduction of unknown impurities that can lead to side reactions or yield erosion in subsequent steps. While less pure or in-house synthesized batches of similar compounds might be available, procuring material at this established purity grade reduces the need for additional purification and quality control measures, saving both time and resources.

Commercial Purity Specification
Reported
≥95% to NLT 98%
Supports batch-to-batch consistency
As per supplier CoA documentation
Chemical Procurement Quality Control Analytical Chemistry

Diethyl 2-(2-chloro-6-fluorophenyl)malonate: Application Scenarios


Ticagrelor Generic Drug Manufacturing

This is the primary and most high-value application. The compound is a key, patented intermediate in the synthesis of Ticagrelor [1]. Procuring this specific compound is essential for generic pharmaceutical companies aiming to develop a non-infringing, efficient, and cost-effective process for this blockbuster antiplatelet drug. The high yields associated with its use (as per Section 3, Evidence Item 1) are critical for achieving commercially viable production costs.

6-Aryltriazolopyrimidine Fungicide Development

The 2-chloro-6-fluorophenyl group is a privileged motif in modern fungicides. This malonate ester serves as an ideal starting material for constructing the 6-aryltriazolopyrimidine core of these agrochemicals [2]. The specific halogen substitution pattern is crucial for the desired biological activity, making this compound the only viable starting point for generating new candidate molecules within this structural class. Using a different arylmalonate would lead to an entirely different and likely inactive chemotype.

Halogen-Directed Reactivity Research

The unique combination of a highly activated aromatic ring (due to both Cl and F substituents) and a reactive malonate ester makes this compound a valuable probe for studying chemoselectivity and regioselectivity in nucleophilic aromatic substitution (SNAr) and other transformations. Researchers can use it as a model substrate to develop new synthetic methodologies that exploit the differential electronic effects of ortho-fluoro and ortho-chloro substituents, which is a topic of ongoing interest in organic synthesis [3].

Custom Synthesis of Building Blocks and Libraries

Due to the presence of multiple reactive handles (ester groups and an activated aryl halide), this compound is an excellent starting point for the synthesis of diverse, complex molecule libraries for drug discovery. Its procurement at high purity (as per Section 3, Evidence Item 3) ensures that custom synthesis projects begin with a reliable and well-characterized building block, increasing the likelihood of success and accelerating the hit-to-lead optimization process.

Application
Selection Property
Validation Focus
Ticagrelor synthesis process development
2-Chloro-6-fluoro halogenation pattern specificity
Route yield and impurity profile
6-Aryltriazolopyrimidine fungicide research
Aryl substitution pattern for biological activity
Fungicidal activity screening
Halogen-directed SNAr selectivity studies
Ortho-halogen electronic effects
Regioselectivity and conversion
Diverse building block library synthesis
Multi-functional group reactivity
Purity and reaction scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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